Cas no 2165481-58-1 (tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate)
![tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2165481-58-1x500.png)
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl (R)-(6-oxospiro[3.3]heptan-1-yl)carbamate
- Carbamic acid, N-[(5R)-2-oxospiro[3.3]hept-5-yl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate
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- インチ: 1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h9H,4-7H2,1-3H3,(H,13,15)/t9-/m1/s1
- InChIKey: SICOGNDJJMZZND-SECBINFHSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1CCC21CC(=O)C2
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-500MG |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 500MG |
¥ 10,672.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-5G |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 5g |
¥ 48,015.00 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00796305-250mg |
tert-Butyl (R)-(6-oxospiro[3.3]heptan-1-yl)carbamate |
2165481-58-1 | 97% | 250mg |
¥13244.0 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-1G |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 1g |
¥ 16,005.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-1g |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 1g |
¥16005.0 | 2024-04-22 | |
Ambeed | A567324-250mg |
tert-Butyl (R)-(6-oxospiro[3.3]heptan-1-yl)carbamate |
2165481-58-1 | 97% | 250mg |
$1930.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-250mg |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 250mg |
¥6402.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-250MG |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 250MG |
¥ 6,402.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-100MG |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 100MG |
¥ 4,006.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2726-100mg |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate |
2165481-58-1 | 95% | 100mg |
¥4005.0 | 2024-04-22 |
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2165481-58-1 and Product Name: tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate
The compound identified by the CAS number 2165481-58-1 and the product name tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique spirocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The spirocyclic framework, specifically the spiro[3.3]heptane moiety, introduces a rigid and twisted core that can influence the compound's conformational flexibility and biological activity.
Recent studies have highlighted the importance of spirocyclic compounds in the design of bioactive molecules. The spiro[3.3]heptane scaffold, in particular, has been explored for its ability to modulate enzyme activity and interact with biological targets in a highly specific manner. The presence of a carbamate functional group at the nitrogen atom further enhances the compound's potential as a pharmacophore, enabling interactions with various biological receptors and enzymes. This combination of structural features makes tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate a promising candidate for further investigation.
In the context of modern drug discovery, the synthesis and characterization of such complex molecules are critical steps toward developing novel therapeutic agents. The stereochemistry of the (1R)-configuration in the spirocyclic core is particularly noteworthy, as it can significantly impact the compound's biological efficacy and selectivity. Advances in synthetic methodologies have enabled the efficient preparation of this compound, allowing researchers to explore its pharmacological properties with greater precision.
One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. The spirocyclic structure offers a unique chemical space that is underexplored compared to more conventional scaffolds. This has led to increased interest in spirocyclic compounds as building blocks for drug discovery programs. For instance, derivatives of tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate have shown promise in preclinical studies as inhibitors of specific enzymes implicated in various diseases.
The carbamate group in this compound also plays a crucial role in its biological activity. Carbamates are well-known for their ability to act as transition-state analogs, which can enhance binding affinity to target enzymes or receptors. This property has been leveraged in the development of drugs targeting enzymes such as kinases and proteases, which are often involved in disease pathways. The tert-butyl group, attached to the carbamate nitrogen, provides steric hindrance that can fine-tune interactions with biological targets, potentially improving both potency and selectivity.
Recent research has also explored the use of computational methods to predict and optimize the properties of spirocyclic compounds like tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate. These methods have enabled researchers to identify promising analogs with enhanced pharmacological profiles without extensive experimental screening. Such computational approaches are becoming increasingly integral to drug discovery pipelines, complementing traditional experimental techniques.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the spirocyclic core through intramolecular cyclization reactions, followed by functionalization at various positions to introduce the desired substituents. Advances in catalytic methods have made it possible to perform these reactions under milder conditions, reducing waste and improving sustainability.
From a medicinal chemistry perspective, understanding how structural modifications influence biological activity is crucial for optimizing drug candidates. The spiro[3.3]heptane scaffold provides a rich platform for such studies due to its conformational flexibility and diverse functionalization possibilities. Researchers have been exploring various derivatives of this compound to identify structures with improved pharmacokinetic properties, such as better solubility or reduced toxicity.
The potential applications of tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate extend beyond traditional small-molecule drugs. Its unique structural features make it an attractive candidate for developing biologics or prodrugs that can be activated in vivo to release active therapeutic agents. Such approaches could offer new strategies for treating complex diseases where direct administration of small molecules is challenging.
In conclusion, compounds like 2165481-58-1 and tert-butyl N-[(1R)-6-oxospiro[3.3]heptan-1-yl]carbamate represent significant advancements in pharmaceutical chemistry due to their innovative structures and potential therapeutic applications. The combination of stereochemistry, functional groups, and scaffold flexibility makes these molecules valuable tools for drug discovery programs targeting various diseases.
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